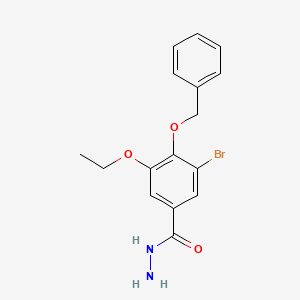
3-Ethyl-2-methylquinoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylquinoline-4(1H)-thione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylquinoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and acylated derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylquinoline-4(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline-4(1H)-thione: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
3-Ethylquinoline-4(1H)-thione: Lacks the methyl group, leading to different steric and electronic properties.
2-Methylquinoline-4(1H)-one: Contains a carbonyl group instead of a thione, resulting in different reactivity and applications.
Uniqueness
3-Ethyl-2-methylquinoline-4(1H)-thione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical behavior and biological activity. The combination of these substituents with the thione group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
Clave InChI |
AZZXNOGPKSDKLO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC2=CC=CC=C2C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)




![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
![Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13014109.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

![6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13014126.png)



![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
